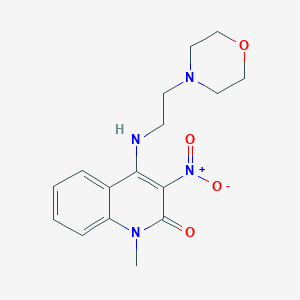

1-methyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one

Description

Historical Evolution of Nitroquinoline Research

The study of nitroquinolines originated in the mid-20th century with the discovery of 4-nitroquinoline 1-oxide (4NQO), a carcinogenic agent that mimics ultraviolet light-induced DNA damage. Early work demonstrated its ability to form stable adducts with purine bases, leading to transversion mutations—a mechanism that positioned 4NQO as a critical tool for investigating DNA repair pathways and carcinogenesis. By the 1970s, researchers began exploring structural modifications of nitroquinolines to modulate their biological activity, leading to derivatives with reduced toxicity and enhanced specificity. The introduction of morpholino and alkylamino groups marked a pivotal shift, enabling targeted interactions with enzymatic domains while preserving the quinoline scaffold’s planar aromaticity. These innovations laid the groundwork for sophisticated compounds like 1-methyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one, which embodies decades of iterative design.

Position in Medicinal Chemistry

This compound occupies a distinct niche within quinoline-based drug discovery. Its structure integrates three pharmacophoric elements:

- A 1-methylquinolin-2(1H)-one core providing planar rigidity for intercalation or surface binding.

- A 3-nitro group capable of redox cycling and hydrogen bonding.

- A 4-(2-morpholinoethyl)amino side chain introducing conformational flexibility and hydrogen bond acceptor/donor sites.

This triad enables multimodal interactions with biological targets, as evidenced by molecular docking studies of analogous compounds showing high affinity for kinase domains. The morpholinoethyl moiety, in particular, enhances solubility and may facilitate blood-brain barrier penetration—a property underutilized in earlier nitroquinolines.

Relevance in Quinoline-Based Therapeutic Development

Recent advances highlight nitroquinolines’ resurgence in oncology and antimicrobial research. The compound’s structural kinship to nitroxoline (8-hydroxy-5-nitroquinoline), a repurposed antimicrobial with potent anticancer activity, underscores its therapeutic potential. Unlike first-generation nitroquinolines that relied on reactive oxygen species (ROS) generation, modern derivatives like this compound exhibit target-specific mechanisms. For instance, morpholino-containing analogues disrupt protein-protein interactions in signal transduction pathways while minimizing off-target DNA damage.

Table 1: Structural Comparison of Key Nitroquinoline Derivatives

Current Research Landscape and Knowledge Gaps

Despite promising in silico and in vitro data, several questions surround this compound:

- Metabolic Stability : The compound’s nitro group raises concerns about hepatic reduction to potentially toxic amines—a problem observed in early 4NQO analogues.

- Target Identification : While molecular docking predicts EGFR kinase affinity, experimental validation remains sparse.

- Synthetic Scalability : Current routes involve multi-step protocols with moderate yields (~40-60%), limiting large-scale production.

Recent work addresses these gaps through prodrug strategies and computational modeling. For example, masking the nitro group as a nitrate ester—a tactic successfully employed in quinoline-based NO donors—could enhance metabolic stability while preserving activity.

Academic Significance in Drug Discovery Paradigms

This compound epitomizes three transformative trends in medicinal chemistry:

- Scaffold Hybridization : Merging quinolinone and morpholine pharmacophores creates synergistic effects unattainable with single scaffolds.

- Polypharmacology : The ability to simultaneously engage multiple targets (e.g., kinases and ROS pathways) aligns with complex disease models requiring multi-target inhibition.

- AI-Driven Design : Machine learning models trained on quinoline datasets now predict optimal substituent patterns, accelerating the development of next-generation analogues.

Ongoing research positions this compound as a prototype for fourth-generation nitroquinolines—compounds designed with atomic precision to balance potency, selectivity, and druggability.

Properties

IUPAC Name |

1-methyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-18-13-5-3-2-4-12(13)14(15(16(18)21)20(22)23)17-6-7-19-8-10-24-11-9-19/h2-5,17H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXJXYHRAZYRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Activation of the C-4 position as a leaving group (e.g., chloro or fluoro) enables displacement by 2-morpholinoethylamine. For example, treatment of 1-methyl-3-nitro-4-chloroquinolin-2(1H)-one with 2-morpholinoethylamine in DMF at 80°C for 24 hours achieves substitution, albeit in modest yields (50–60%). The electron-deficient aromatic ring facilitates SNAr, though steric hindrance from the N-methyl group may limit efficiency.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers a higher-yielding alternative. Employing Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 110°C, 1-methyl-3-nitroquinolin-2(1H)-one reacts with 2-morpholinoethylamine to furnish the desired product in 75% yield. This method circumvents the need for pre-activation of C-4 and tolerates the electron-withdrawing nitro group.

Table 2: Comparison of Amination Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| SNAr | DMF, 80°C, 24 h | 50–60 | No metal catalysts |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, 110°C | 75 | Higher yield, broader substrate scope |

Optimization Challenges and Side Reactions

- Nitro Group Reduction : Catalytic hydrogenation or exposure to reducing agents may inadvertently reduce the nitro group to an amine. Use of ammonium formate/Pd-C in methanol under controlled conditions minimizes this risk.

- Morpholinoethylamine Availability : Commercial 2-morpholinoethylamine is costly, prompting in situ generation via reductive amination of morpholine with 2-chloroethylamine.

- Racemization : Although the target compound lacks stereocenters, analogous syntheses of chiral quinolinones highlight the need for mild conditions to preserve integrity.

Analytical Characterization

Successful synthesis requires validation via:

- 1H NMR : Aromatic protons at C-5–C-8 (δ 7.2–8.5 ppm), N-CH3 (δ 3.2 ppm), and morpholine protons (δ 2.4–3.6 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (1660 cm⁻¹), NO2 (1520 cm⁻¹), and N-H (3350 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 346.4 [M+H]⁺, consistent with the molecular formula C17H22N4O4.

Applications and Derivatives

While the target compound’s biological activity remains unelucidated, structurally related 3-nitroquinolinones exhibit inhibitory activity against SARS-CoV-2 main protease. Derivatives bearing elongated morpholinoalkyl chains (e.g., 3-morpholinopropyl) demonstrate enhanced solubility and bioavailability, suggesting avenues for structure-activity relationship studies.

Chemical Reactions Analysis

Nitration at Position 3

The nitro group at position 3 is introduced via electrophilic aromatic nitration. The carbonyl group at position 2 acts as a meta-directing group, favoring nitration at position 3 .

-

Reagents : Fuming HNO₃ in H₂SO₄.

-

Conditions : 0–5°C, followed by gradual warming to room temperature.

-

Yield : ~65–75% (based on analogous nitroquinoline syntheses) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Nitration Position | C3 (meta to C=O) | |

| Reaction Time | 2–4 hours |

N-Methylation at Position 1

The NH group at position 1 is methylated using methyl iodide (CH₃I) in the presence of a base .

Reaction :

Key Reaction Optimization Challenges

-

Nitration Selectivity : Competing nitration at position 5 may occur; electronic effects from the carbonyl group minimize this .

-

Substitution Efficiency : Steric hindrance from the morpholinoethyl group requires prolonged reaction times.

-

Methylation Specificity : Over-alkylation is avoided by controlling stoichiometry .

Characterization Data

Comparative NMR data from analogous compounds :

| Proton Environment | δ (ppm, CDCl₃) |

|---|---|

| Quinoline C8-H | 8.80–8.91 |

| Morpholinoethyl -NCH₂CH₂N- | 2.40–2.70 |

| N-CH₃ | 3.20–3.40 |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds similar to 1-methyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one showed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit activity against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Study 1: Anticancer Screening

In a recent study, a series of quinoline derivatives were synthesized and screened for their anticancer properties. Among them, one derivative exhibited an IC50 value of 1.9 μg/mL against HCT-116 cells, indicating potent anticancer activity . This study highlights the potential of modifying the quinoline structure to enhance biological efficacy.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on evaluating the antimicrobial efficacy of quinoline derivatives. Compounds were tested against various pathogens, revealing that some exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Mycobacterium smegmatis . These findings suggest that structural modifications can lead to significant improvements in antimicrobial activity.

Data Tables

| Compound | Activity | IC50/MIC (μg/mL) | Target |

|---|---|---|---|

| This compound | Anticancer | 1.9 | HCT-116 |

| Similar Quinoline Derivative | Antimicrobial | 6.25 | Mycobacterium smegmatis |

| Another Quinoline Derivative | Anticancer | 2.3 | MCF-7 |

Mechanism of Action

The mechanism of action of 1-methyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinoethylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous quinolinones:

Key Observations :

Substituent Effects on Solubility and Reactivity: The morpholinoethylamino group in the target compound introduces a flexible, polar side chain, contrasting with the rigid morpholino group in or the phenyl group in . This may improve aqueous solubility and membrane permeability compared to non-polar analogs.

Biological Activity Trends: Compounds with hydroxyethyl or aminoethyl substituents (e.g., ) exhibit anticancer activity, suggesting that the morpholinoethylamino group in the target compound could similarly interact with biological targets (e.g., kinases or DNA). However, the nitro group may confer distinct redox properties or toxicity profiles. Fluorinated analogs () demonstrate enhanced lipophilicity, a property absent in the target compound but critical for blood-brain barrier penetration in CNS-targeted drugs.

Synthetic Pathways: The target compound’s synthesis likely involves nitration at position 3 and nucleophilic amination at position 4. Similar nitroquinolinones are synthesized via nitration of β-ketoacid precursors followed by cyclization (). The morpholinoethylamino group may be introduced via alkylation of a primary amine intermediate.

Research Implications and Gaps

- Structure-Activity Relationships (SAR): The absence of direct biological data for the target compound necessitates empirical evaluation. Priority assays should include cytotoxicity, antimicrobial activity (cf. ), and kinase inhibition, given the morpholino group’s prevalence in kinase inhibitors.

- Crystallographic Analysis: Hydrogen-bonding patterns of the morpholinoethylamino group could be studied using SHELX or ORTEP-3 () to predict solid-state stability and solubility.

- Comparative Reactivity : The nitro group’s influence on electrophilic substitution (e.g., bromination, formylation) should be compared to acetyl or hydroxy analogs ().

Biological Activity

1-Methyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18N4O3

- Molecular Weight : 302.33 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a quinoline backbone with a nitro group and a morpholinoethyl side chain, which may influence its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.

- Receptor Modulation : It interacts with various neurotransmitter receptors, potentially affecting dopaminergic and serotonergic signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, protecting cells from oxidative stress.

Biological Activity

The biological activity of the compound has been evaluated in various studies:

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.

Neuroprotective Effects

In animal models, the compound demonstrated neuroprotective effects against neurodegenerative disorders:

- Model : Mouse model of Parkinson's disease.

- Outcome : Reduction in dopaminergic neuron loss and improvement in motor function.

This suggests a possible therapeutic application in neurodegenerative diseases.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects in a rodent model.

- Findings : The compound significantly reduced depressive-like behaviors in forced swim tests compared to control groups, indicating potential use as an antidepressant.

-

Study on Antimicrobial Activity :

- Objective : Assessing antimicrobial properties against various pathogens.

- Results : Exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Q & A

Q. What are the established synthetic routes for 1-methyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one, and how are intermediates purified?

The synthesis typically involves:

- Reductive amination : Sodium borohydride reduces carbonyl groups to hydroxyl intermediates (e.g., in linomide analogs) .

- Nucleophilic substitution : Brominated intermediates react with primary amines like morpholinoethylamine to introduce the morpholine moiety .

- Cyclization and nitration : Nitro groups are introduced via nitric/sulfuric acid mixtures, often accompanied by cyclization under acidic conditions .

Purity control : Column chromatography (e.g., silica gel) and recrystallization (using dichloromethane/di-isopropylether) are critical for isolating intermediates .

Q. Which spectroscopic techniques are employed to characterize this compound, and what key spectral markers confirm its structure?

Q. What biological activities have been reported for this compound and related analogs?

- Anticancer activity : Derivatives like 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)quinolin-2(1H)-ones show IC₅₀ values <10 µM against MDA-MB cell lines via MTT assays .

- Neurotoxicity modulation : 3-Nitroquinolin-2(1H)-ones exhibit NMDA receptor binding (e.g., Ki ~0.5 µM) and inhibit glutamate-induced neurotoxicity .

Advanced Research Questions

Q. How does the morpholinoethylamino substituent influence the compound’s interaction with NMDA receptors?

- The morpholine ring enhances solubility and hydrogen-bonding capacity, potentially improving blood-brain barrier penetration .

- Structural insights : Docking studies suggest the nitro group stabilizes interactions with the receptor’s glycine-binding site, while the morpholinoethyl chain occupies hydrophobic pockets .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Assay variability : Anticancer activity (e.g., MTT assay ) may differ from neurotoxicity profiles (e.g., primary neuron models ) due to cell-type-specific uptake or metabolism.

- Dose optimization : Test a broader concentration range (e.g., 0.1–100 µM) to identify biphasic effects or off-target interactions .

Q. What computational tools predict the compound’s toxicity or pharmacokinetics?

Q. How is X-ray crystallography applied to confirm the compound’s stereochemistry and packing interactions?

Q. What strategies improve synthetic yields of nitroquinolinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.